2-Piperazin-1-ylmethyl-1H-benzoimidazole

Descripción

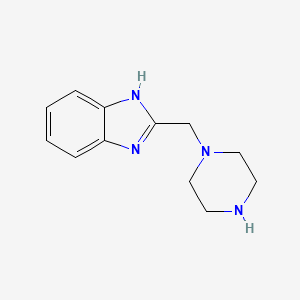

Structure

3D Structure

Propiedades

IUPAC Name |

2-(piperazin-1-ylmethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-4-11-10(3-1)14-12(15-11)9-16-7-5-13-6-8-16/h1-4,13H,5-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGYQWFLJSXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371898 | |

| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59052-85-6 | |

| Record name | 2-Piperazin-1-ylmethyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Piperazin-1-ylmethyl-1H-benzoimidazole and its Derivatives

Traditional synthetic pathways provide robust and well-documented methods for producing benzimidazole-piperazine conjugates. These approaches are foundational and widely utilized in chemical research.

The synthesis of benzimidazole (B57391) derivatives frequently begins with the condensation reaction between an ortho-phenylenediamine and a carboxylic acid or its equivalent. nih.govnih.gov This foundational step forms the core benzimidazole ring system. For instance, a common multi-step synthesis involves the initial reaction of ortho-phenylenediamine with a suitable acid in a solvent like acetic acid, followed by refluxing to yield the 2-substituted benzimidazole. nih.gov

Another established multi-step route starts with precursors like 5-chloro-2-nitroaniline. This starting material can be reacted with an N-monosubstituted piperazine (B1678402), followed by a catalytic reduction of the nitro group. The resulting intermediate is then treated with a cyclizing agent, such as 1,3-dicarbomethoxy-S-methylisothiourea, to form the final methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamate structure. nih.gov These multi-step sequences allow for the controlled and systematic construction of complex benzimidazole derivatives.

Nucleophilic substitution is a key strategy for linking the piperazine ring to the benzimidazole core. This method typically involves the reaction of a halomethyl-substituted benzimidazole with piperazine or one of its derivatives. The piperazine acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond.

A specific example involves reacting N-(1H-benzo[d]imidazol-2-yl)-2-chloroacetamide with various substituted piperazines. elsevierpure.com In this reaction, the nitrogen atom of the piperazine ring attacks the electrophilic carbon atom attached to the chlorine, leading to the formation of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl) acetamides. elsevierpure.com This approach is versatile, allowing for the introduction of a wide range of substituted piperazines, thereby enabling the synthesis of a library of derivatives for structure-activity relationship studies. elsevierpure.comnih.gov The efficiency of this substitution is a cornerstone for creating complex molecules built upon the 2-aminomethyl-1H-benzoimidazole scaffold.

The Mannich reaction is a powerful one-pot, three-component condensation reaction that provides a direct route to benzimidazole-piperazine conjugates. neu.edu.trchitkara.edu.in This reaction involves an amine (such as piperazine), formaldehyde (B43269), and a compound with an active hydrogen atom (such as benzimidazole). nih.govneu.edu.tr The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the amine and formaldehyde, which then reacts with the nucleophilic benzimidazole.

General procedures describe refluxing a mixture of a 2-substituted benzimidazole, a secondary amine like piperazine, and formaldehyde in a solvent such as ethanol (B145695) for several hours. nih.gov This method is highly efficient for producing N-substituted benzimidazole Mannich bases. neu.edu.tr Studies have shown that condensing 1H-benzimidazole with 1-phenylpiperazine (B188723) and formaldehyde furnishes the desired benzimidazole derivative, highlighting the utility of this protocol. neu.edu.tr

Table 1: Examples of Mannich Reaction Conditions for Benzimidazole Derivatives

| Benzimidazole Substrate | Amine | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1H-Benzimidazole | 1-Phenylpiperazine | Formaldehyde, 3 hr reflux | 1-Substituted Benzimidazole Derivative | neu.edu.tr |

| 2-Substituted Benzimidazole | Secondary Amine | Formaldehyde, Ethanol, 8 hr reflux | N-Mannich Bases | nih.gov |

| Benzimidazole | Piperidine | Formaldehyde, equal moles | 1-(Piperidinomethyl)benzimidazole (97% yield) | neu.edu.tr |

Advanced Synthetic Strategies and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced strategies such as microwave-assisted techniques and careful optimization of reaction conditions have been developed.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. For the synthesis of benzimidazole derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve product yields compared to conventional heating methods. dergipark.org.trnih.gov This technique is particularly effective for reactions such as the condensation of o-phenylenediamines with aldehydes or the synthesis of fused piperazine-benzimidazoles. researchgate.net

The benefits of microwave heating stem from the efficient and direct transfer of energy to the reacting molecules, leading to rapid heating and higher reaction rates. For example, the synthesis of 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b] nih.govnih.govbenzothiazol-2(3H)-ones was successfully achieved using microwave irradiation on an alumina (B75360) solid support, providing a faster and often cleaner alternative to traditional methods. nih.gov The application of microwaves can turn a reaction that takes several hours under conventional reflux into one that is completed in a matter of minutes. dergipark.org.trnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference(s) |

|---|---|---|---|---|

| Benzimidazole Synthesis | Several hours of reflux | Minutes | Reduced reaction time, improved yields | dergipark.org.trnih.gov |

| Imidazo[1,2-a]benzimidazole Synthesis | 12 hours at 130°C | 10 minutes at 130°C | Drastic reduction in time | nycu.edu.tw |

| Imidazobenzothiazole Synthesis | Standard reflux | Irradiation on alumina support | Faster, solvent-free option | nih.gov |

The choice of solvent and catalyst plays a critical role in the outcome of the synthesis of benzimidazole-piperazine compounds. The reaction efficiency, in terms of both yield and purity, can be significantly influenced by these parameters. Polar organic solvents such as methanol (B129727) and ethanol have been found to be effective media for these reactions. researchgate.net

In one study on the synthesis of 2-phenyl benzimidazole, a cobalt(II) acetylacetone/methanol system was identified as the most effective catalyst/solvent combination, resulting in a 97% yield. researchgate.net The use of novel catalysts is also an area of active research. For example, an engineered catalyst consisting of magnesium oxide supported on dendritic fibrous nanosilica (MgO@DFNS) has been shown to be a highly efficient and recyclable heterogeneous catalyst for the synthesis of benzimidazole derivatives under mild, ambient temperature conditions. rsc.org Such advancements in catalysis not only improve reaction efficiency but also align with the principles of green chemistry by enabling milder reaction conditions and catalyst reuse. rsc.org

Temperature Control for Yield and Purity Optimization

Post-Synthetic Modifications and Derivatization

The piperazine and benzimidazole moieties in this compound offer reactive sites for post-synthetic modifications, allowing for the creation of a diverse range of derivatives with potentially enhanced biological activities.

The secondary amine in the piperazine ring of this compound is a prime site for the formation of thiourea (B124793) and urea (B33335) derivatives. These functional groups are of significant interest in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.

The synthesis of these derivatives typically involves the reaction of the parent piperazine compound with appropriate isothiocyanates or isocyanates. For instance, reacting this compound with an aryl isothiocyanate (Ar-N=C=S) would yield a thiourea derivative. Similarly, reaction with an aryl isocyanate (Ar-N=C=O) would result in a urea derivative. These reactions are often carried out in an aprotic solvent.

While specific studies on this compound are limited, research on analogous structures demonstrates the feasibility and utility of this approach. For example, a series of novel urea and thiourea derivatives containing a benzimidazole group have been synthesized and evaluated for their potential as anticancer agents. researchgate.net In such studies, the synthesis is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry. researchgate.net The choice of the substituent on the isocyanate or isothiocyanate allows for the systematic modification of the molecule's properties.

Table 1: Examples of Potential Thiourea and Urea Derivatives of this compound

| Derivative Type | General Reactant | Potential Derivative Structure |

|---|---|---|

| Thiourea | Aryl Isothiocyanate | 1-(Benzimidazol-2-ylmethyl)-4-(arylcarbamothioyl)piperazine |

The presence of the basic piperazine ring in this compound makes it a suitable candidate for salt formation. In pharmaceutical development, converting a basic or acidic drug molecule into a salt is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability.

For a basic compound like this compound, salt formation is achieved by reacting it with a pharmaceutically acceptable acid. The choice of the acid can significantly impact the properties of the resulting salt. Common acids used for this purpose include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.

The process of salt formation can also serve as a purification step. For instance, the formation of a mesylate salt of a benzimidazole derivative has been shown to enhance the purity of the final active pharmaceutical ingredient. This improvement in purity is crucial for ensuring the safety and efficacy of a drug product.

While specific salt formation studies on this compound are not detailed in the available literature, the principles are well-established for other benzimidazole derivatives with basic centers. The selection of an appropriate salt form is a critical step in the drug development process, often involving screening a variety of counter-ions to find a salt with the most desirable combination of properties.

Table 2: Common Pharmaceutically Acceptable Acids for Salt Formation

| Acid Name | Chemical Formula | Resulting Salt Name |

|---|---|---|

| Hydrochloric Acid | HCl | Hydrochloride |

| Sulfuric Acid | H₂SO₄ | Sulfate |

| Methanesulfonic Acid | CH₃SO₃H | Mesylate |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures, offering detailed insight into the connectivity and environment of hydrogen and carbon atoms within a molecule. arabjchem.org For 2-Piperazin-1-ylmethyl-1H-benzoimidazole, both ¹H and ¹³C NMR analyses are crucial for an unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three primary components of the molecule: the benzimidazole (B57391) ring, the piperazine (B1678402) ring, and the connecting methylene (B1212753) bridge.

Benzimidazole Protons: The four aromatic protons on the benzene (B151609) portion of the benzimidazole ring typically appear in the downfield region of the spectrum, generally between δ 7.2 and 7.8 ppm. diva-portal.org Their specific splitting pattern can provide information about their relative positions.

Methylene Bridge Protons (-CH₂-): A characteristic singlet is anticipated for the two protons of the methylene group that links the benzimidazole and piperazine rings. This signal is expected to appear in the range of δ 3.8 to 4.5 ppm.

Piperazine Protons: The eight protons of the piperazine ring are expected to produce signals in the aliphatic region of the spectrum, typically between δ 2.5 and 3.5 ppm. mdpi.comresearchgate.net These often appear as two distinct multiplets or broad singlets, representing the four protons adjacent to the methylene bridge and the four protons adjacent to the secondary amine.

N-H Protons: The spectrum would also be expected to show broad singlets for the N-H protons of the benzimidazole and piperazine rings. The chemical shift of these protons can vary significantly depending on the solvent and concentration, and they may undergo deuterium (B1214612) exchange upon addition of D₂O.

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (δ ppm) | Multiplicity |

| Aromatic (Benzimidazole) | 7.2 - 7.8 | Multiplet |

| Methylene (-CH₂-) | 3.8 - 4.5 | Singlet |

| Piperazine (-CH₂-N-CH₂-) | 2.5 - 3.5 | Multiplet |

| N-H (Benzimidazole, Piperazine) | Variable | Broad Singlet |

Complementing the proton data, the ¹³C NMR spectrum provides information on the carbon framework of the molecule. arabjchem.orgresearchgate.net

Benzimidazole Carbons: The carbons of the benzimidazole moiety are expected to resonate in the aromatic region (δ 110–155 ppm). The quaternary carbon at the 2-position (C=N) is characteristically deshielded. diva-portal.org

Methylene Bridge Carbon: The carbon of the methylene linker is anticipated to show a signal in the range of δ 50–60 ppm.

Piperazine Carbons: The carbons of the piperazine ring typically appear in the δ 45–55 ppm region. mdpi.com Due to symmetry, two distinct signals may be observed for the four carbons in the ring.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (δ ppm) |

| Aromatic (Benzimidazole) | 110 - 145 |

| C=N (Benzimidazole) | 150 - 155 |

| Methylene (-CH₂-) | 50 - 60 |

| Piperazine (-CH₂-N-CH₂-) | 45 - 55 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. researchgate.net For this compound (C₁₂H₁₆N₄), the calculated molecular weight is approximately 216.28 g/mol . nih.gov

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. nih.gov For the target compound, the protonated molecule [M+H]⁺ would be analyzed. The theoretically calculated exact mass for C₁₂H₁₇N₄⁺ is 217.1453. nih.gov Experimental HRMS data confirming this value provides strong evidence for the compound's elemental composition. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.com

Key expected absorption bands for this compound include:

N-H Stretching: A broad band in the region of 3100–3400 cm⁻¹ is characteristic of the N-H bonds in the benzimidazole and piperazine rings.

Aromatic C-H Stretching: Absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). mdpi.com

Aliphatic C-H Stretching: Bands corresponding to the methylene and piperazine C-H bonds are expected in the 2800–3000 cm⁻¹ region. mdpi.com

C=N and C=C Stretching: Strong absorptions in the 1450–1650 cm⁻¹ range are indicative of the carbon-carbon and carbon-nitrogen double bonds within the benzimidazole ring system. researchgate.net

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3100 - 3400 |

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2800 - 3000 |

| C=N, C=C Stretch (Aromatic) | 1450 - 1650 |

Elemental Analysis for Stoichiometric Integrity

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This data is used to verify the empirical and molecular formula. For a compound with the formula C₁₂H₁₆N₄, the theoretical elemental composition is calculated to be:

Carbon (C): 66.63%

Hydrogen (H): 7.46%

Nitrogen (N): 25.91%

Experimental results that closely match these theoretical values confirm the stoichiometric purity of the synthesized compound. researchgate.net

Table 4: Elemental Composition of C₁₂H₁₆N₄

| Element | Symbol | Theoretical Percentage |

| Carbon | C | 66.63% |

| Hydrogen | H | 7.46% |

| Nitrogen | N | 25.91% |

Chromatographic Methods for Purity Assessment

The purity of "this compound" is a critical parameter for its characterization and use in further applications. Chromatographic techniques are fundamental in assessing the purity of this compound, allowing for the separation and detection of the main component from any potential impurities, starting materials, or by-products from its synthesis. The primary methods employed for this purpose are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), often coupled with mass spectrometry.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is frequently utilized as a rapid and straightforward qualitative method to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity. nih.gov In typical synthetic procedures involving benzimidazole and piperazine moieties, TLC is performed on silica (B1680970) gel plates. arkat-usa.orgnih.gov

Visualization of the compound on the TLC plate is commonly achieved under UV light at wavelengths of 254 nm or 366 nm, where the benzimidazole ring system allows for fluorescence quenching. nih.govforensics.org.my Chemical staining reagents can also be employed for visualization. For instance, a solution of p-anisaldehyde/H₂SO₄ followed by heating can be used to develop colored spots. nih.gov The choice of the mobile phase is crucial for achieving good separation. A variety of solvent systems can be employed, with the polarity adjusted to obtain an optimal retention factor (Rf) for the target compound, typically between 0.3 and 0.7.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase Systems (Representative Examples) | - Chloroform : Methanol (B129727) (97:3) forensics.org.my - n-Hexane : Ethyl Acetate (ranging from 9:1 to 4:6) nih.govarkat-usa.orgnih.gov - Dichloromethane : Methanol (95:5) |

| Visualization | - UV light (254 nm) nih.gov - Iodine vapor - p-Anisaldehyde/H₂SO₄ stain with heating nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative purity assessment of this compound and related compounds due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. In synthetic procedures for analogous compounds, purity is often reported to be high, for instance, >99.5% as determined by HPLC.

A typical RP-HPLC method would involve a C18 stationary phase. The mobile phase usually consists of a mixture of an aqueous buffer (such as water with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components with good peak shapes. Detection is most commonly performed using a UV detector, set at a wavelength where the benzimidazole chromophore has a strong absorbance, such as around 254 nm.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water (often with 0.1% Trifluoroacetic Acid or Formic Acid) B: Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting with a low percentage of B and increasing over time) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Purity Determination | Based on the area percentage of the main peak in the chromatogram |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), can also be a valuable tool for the purity assessment of this compound, especially for identifying volatile impurities. nih.gov For GC analysis, derivatization of the compound may be necessary to increase its volatility and thermal stability, for instance, through perfluoroacylation of the secondary amine in the piperazine ring. nih.gov

The separation in GC is achieved on a capillary column with a suitable stationary phase, such as a polysiloxane-based phase. The carrier gas is typically an inert gas like helium or nitrogen. The mass spectrometer allows for the identification of the main compound and any impurities based on their mass spectra and fragmentation patterns.

| Parameter | General Conditions |

| Column | Capillary column (e.g., 100% trifluoropropyl methyl polysiloxane) nih.gov |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250-280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatization | May be required to improve volatility (e.g., acylation) nih.gov |

The combination of these chromatographic methods provides a comprehensive assessment of the purity of this compound, ensuring its suitability for its intended scientific and research purposes.

Biological Activities and Pharmacological Profiles

Comprehensive Overview of Reported Biological Activities of 2-Piperazin-1-ylmethyl-1H-benzoimidazole Derivatives

Derivatives of this compound have shown a diverse range of pharmacological effects. The core structure, which combines the benzimidazole (B57391) and piperazine (B1678402) rings, is a privileged motif in drug discovery. researchgate.net This structural combination allows for versatile modifications, leading to compounds with activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ontosight.ainih.govnih.govresearchgate.net The incorporation of the piperazine moiety can significantly influence the biological profile, often enhancing the compound's ability to interact with biological targets like enzymes or receptors. researchgate.netontosight.ai Research has highlighted the potential of these derivatives in areas targeting the central nervous system, particularly in the context of neurodegenerative diseases and psychiatric disorders.

The broad spectrum of activities is attributed to the ability of the benzimidazole-piperazine core to serve as a versatile scaffold for designing ligands that can bind to various biological targets with high affinity and selectivity. These activities include enzyme inhibition and receptor modulation, which are detailed in the subsequent sections.

Enzyme Inhibition Studies

The this compound framework has been a key component in the development of various enzyme inhibitors.

Derivatives of this compound have been identified as potent modulators of dopamine (B1211576) receptors, which are crucial targets for treating neurological and psychiatric conditions. mdpi.com

One prominent example is 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole (A-381393), which has been identified as a potent and highly selective dopamine D4 receptor antagonist. nih.govresearchgate.net In competitive binding assays, A-381393 demonstrated a high affinity for the human dopamine D4.4 receptor with a Ki value of 1.5 nM. nih.govresearchgate.net This affinity is approximately 20 times higher than that of clozapine (B1669256) (Ki = 30.4 nM). nih.govresearchgate.net

Crucially, A-381393 exhibits remarkable selectivity for the D4 receptor, showing over 2700-fold greater selectivity compared to D1, D2, D3, and D5 dopamine receptors. nih.govresearchgate.net Functional assays confirmed its antagonist activity, as it potently inhibited agonist-induced responses in cells expressing the D4 receptor, but not in those expressing D2L or D3 receptors. nih.govresearchgate.net Other studies on related arylpiperazine derivatives have also shown high affinity for the D2 dopamine receptor. nih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 |

|---|---|---|

| D1 | > 4100 | > 2700-fold |

| D2 | > 4100 | > 2700-fold |

| D3 | > 4100 | > 2700-fold |

| D4 | 1.5 | - |

| D5 | > 4100 | > 2700-fold |

In addition to their effects on dopamine receptors, this compound derivatives have shown affinity for serotonin (B10506) (5-HT) receptors, which are implicated in mood and psychotic disorders. researchgate.netnih.govmdpi.com

The selective D4 antagonist, A-381393, also exhibits a moderate affinity for the 5-HT2A receptor, with a Ki value of 370 nM. nih.govresearchgate.net However, it shows no significant affinity for a wide panel of over 70 other receptors and channels, highlighting its selectivity profile. nih.govresearchgate.net The interaction with both dopaminergic and serotonergic systems is a characteristic feature of many atypical antipsychotic drugs. Other arylpiperazine derivatives linked to different heterocyclic cores have also demonstrated high to moderate affinity for both 5-HT1A and 5-HT2A receptors. nih.govresearchgate.netnih.gov

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT2A | 370 |

Certain derivatives of this scaffold have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov

Specifically, the compound 2-[(4-phenylpiperazin-1-yl)methyl]-1H-benzimidazole has been noted for its acetylcholinesterase inhibitory activity. This dual functionality, combining potential anxiolytic effects with AChE inhibition, makes such compounds interesting candidates for multifunctional therapeutic agents for neurodegenerative diseases. The benzimidazole-piperidine/pyrrole hybrid structures have also been synthesized and shown to possess good to moderate inhibitory activities against both acetylcholinesterase and butyrylcholinesterase. nih.gov

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a role in cholesterol esterification. researchgate.netnih.gov Inhibition of ACAT is a therapeutic target for conditions like atherosclerosis and Alzheimer's disease. researchgate.net

While not a direct "methyl" linked derivative, the compound K-604, which features a 2-(piperazin-1-yl)-N-(pyridin-3-yl)acetamide structure attached to a benzimidazole via a thioethyl linker, is a potent and selective inhibitor of human ACAT-1. researchgate.net It exhibits a 229-fold selectivity for ACAT-1 over the ACAT-2 isoform. researchgate.net The inclusion of the piperazine unit was crucial for improving the compound's aqueous solubility and oral absorption. researchgate.net This highlights the importance of the benzimidazole and piperazine moieties in designing effective ACAT inhibitors.

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of kinases that is crucial for T-cell development and activation. nih.govnih.gov As such, Lck inhibitors are being explored for the treatment of autoimmune diseases and organ graft rejection. nih.govplos.org

A class of 2-benzimidazole substituted pyrimidines has been developed as potent inhibitors of Lck. nih.gov The most active compounds in this series demonstrated low nanomolar activity in inhibiting the Lck kinase. nih.gov The benzimidazole component of these inhibitors plays a key role in their binding and inhibitory activity. nih.gov

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) is a crucial enzyme in the synthesis of prostaglandins (B1171923) from arachidonic acid, with two primary isoforms, COX-1 and COX-2. nih.govnih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible isoform that plays a significant role in inflammatory processes. nih.govnih.gov Consequently, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

Research into benzhydrylpiperazine-based derivatives has identified compounds with potent dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX). For instance, a derivative featuring a 4-Cl substitution demonstrated significant COX-2 inhibition with an IC₅₀ value of 0.25 ± 0.03 μM, which was more potent than the standard drug celecoxib (B62257) (IC₅₀ = 0.36 ± 0.023 μM). rsc.org This highlights the potential of the piperazine-benzimidazole scaffold in the design of novel anti-inflammatory agents.

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for DNA repair. researchgate.net Its inhibition is a validated therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. semanticscholar.org The benzimidazole structure is a recognized pharmacophore in the development of PARP inhibitors. researchgate.net

Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and identified as potent PARP-1 inhibitors, with some compounds exhibiting IC₅₀ values in the single or double-digit nanomolar range. nih.gov For example, the compound ABT-888 (Veliparib), which contains a 2-substituted-1H-benzimidazole-4-carboxamide core, shows excellent potency against both PARP-1 and PARP-2 with a Kᵢ of 5 nM and a whole-cell potency (EC₅₀) of 2 nM. acs.org These findings underscore the importance of the benzimidazole moiety in designing effective PARP-1 inhibitors for cancer therapy.

Transient Receptor Potential Vanilloid-1 (TRPV-1) Antagonism

The Transient Receptor Potential Vanilloid-1 (TRPV-1), also known as the capsaicin (B1668287) receptor, is a nonselective cation channel predominantly expressed in sensory neurons that detect painful stimuli. nih.govresearchgate.net Antagonists of TRPV-1 are considered promising therapeutic agents for managing inflammatory and neuropathic pain. nih.govmdpi.com

A series of 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles has been synthesized and evaluated as novel TRPV-1 antagonists. nih.gov Within this series, specific analogues demonstrated high potency. For instance, compound 46ad was identified as one of the most effective, showing efficacy in blocking capsaicin-induced responses in rats. nih.gov Another optimized compound, mavatrep , which evolved from a benzo[d]imidazole platform, antagonized capsaicin-induced Ca²⁺ influx with an IC₅₀ value of 4.6 nM in cells expressing human TRPV-1 channels. nih.gov This demonstrates the significant potential of the this compound scaffold for developing novel analgesics. nih.gov

Anti-Proliferative and Cytotoxic Activities

The benzimidazole-piperazine framework is a prominent feature in the design of novel anticancer agents, exhibiting significant cytotoxic effects against a variety of cancer cell lines.

In Vitro Efficacy Against Various Cancer Cell Lines (e.g., Breast Cancer, PC-3, MCF-7, HeLa, HepG2)

Derivatives of this compound have demonstrated notable anti-proliferative activity across a spectrum of human cancer cell lines. New benzimidazole-based piperazine analogues have been screened for their cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231. researchgate.net One 4-(trifluoromethyl)benzyl substituted compound, in particular, showed outstanding activity against both cell lines. researchgate.net

Similarly, other studies have reported that benzimidazole-piperazine hybrids exhibit excellent activity against MCF-7, HePG2, and HCT-116 cell lines, with IC₅₀ values ranging from 0.06 to 0.5 µg/mL. researchgate.net The cytotoxic potential of these compounds is often linked to their ability to interfere with critical cellular processes like tubulin polymerization. nih.gov

| Compound Series/Derivative | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Benzimidazole-piperazine hybrids (Compound 6b, 6c) | MCF-7 (Breast) | 0.1 - 0.3 µg/mL | researchgate.net |

| Benzimidazole-piperazine hybrids (Compound 6b, 6c) | HepG2 (Liver) | 0.3 - 0.5 µg/mL | researchgate.net |

| Benzimidazole-piperazine hybrids (Compound 6b, 6c) | HCT-116 (Colon) | 0.06 - 0.2 µg/mL | researchgate.net |

| 1H-benzimidazol-2-ylthioacetylpiperazine derivatives (7b, 7c, 7d) | MDA-MB-231 (Breast) | 34.31 - 39.78 µM | nih.gov |

| N-phenyl-1,2,4-triazole compounds with benzimidazole moiety (6a-c) | MCF-7 (Breast) | 1.29 - 4.30 µM | nih.gov |

Induction of Apoptosis Mechanisms

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies on piperazine-integrated triazole conjugates have shown that the lead compounds can induce apoptosis in cancer cells. rsc.org This was confirmed through various assays, including Annexin V-FITC/propidium iodide staining, which detects early and late apoptotic cells. rsc.org

Furthermore, flow cytometric analysis has revealed that these compounds can cause cell cycle arrest, often at the G2/M or sub-G1 phase, which is a hallmark of apoptosis induction. rsc.org For example, one piperazine-derived antagonist was found to increase the percentage of apoptotic cells in a dose-dependent manner by approximately 23%, 62%, and 84% at concentrations of 5, 10, and 15 μM, respectively, accompanied by the activation of caspase-3. nih.gov The ability to trigger mitochondrial dysfunction is another pathway through which these compounds can potentiate apoptosis. nih.gov

Antimicrobial Spectrum Analysis

In addition to their anticancer properties, benzimidazole-piperazine derivatives have been investigated for their antimicrobial potential. The structural similarity of the benzimidazole nucleus to purines allows it to interact with various microbial biopolymers. nih.gov

A study on new 4-(1H-benzimidazol-2-yl)benzamides, which incorporate piperazine moieties, reported significant antimicrobial activity. nih.gov One compound from this series exhibited potent antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL. nih.gov Several other compounds in the same study showed significant antifungal activities, with MIC values of 3.12 µg/mL, comparable to the standard drug fluconazole (B54011). nih.gov These findings indicate that the this compound scaffold is a promising template for the development of new antimicrobial agents to combat a range of pathogens. nih.govnih.gov

| Compound Series/Derivative | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 4-(1H-benzimidazol-2-yl)benzamide (Compound 20) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| 4-(1H-benzimidazol-2-yl)benzamide (Compound 20) | MRSA | 6.25 µg/mL | nih.gov |

| 4-(1H-benzimidazol-2-yl)benzamides (Compounds 13, 14, 18, 19, 33) | Fungi | 3.12 µg/mL | nih.gov |

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of the this compound scaffold have demonstrated notable efficacy against a range of pathogenic bacteria, including strains resistant to conventional antibiotics.

One study reported the synthesis of novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Among these, a specific compound exhibited potent antibacterial activity, particularly against the Gram-positive bacteria Staphylococcus aureus and the highly resistant methicillin-resistant Staphylococcus aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) value of 6.25 µg/mL.

Another class of derivatives, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), was synthesized and evaluated for its antimicrobial properties. This compound showed significant activity against several Staphylococcus strains. The mechanism of action for PNT is believed to involve inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. The MIC and Minimum Bactericidal Concentration (MBC) values underscore its potential against these Gram-positive pathogens.

Furthermore, research into 2-(thioalkyl)-1H-methylbenzimidazole derivatives revealed that some compounds were bactericidal against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 1µg/mL. This indicates that modifications to the core benzimidazole structure can yield compounds with potent activity against challenging Gram-negative organisms.

| Derivative Class | Bacterial Strain | Activity (MIC/MBC in µg/mL) | Reference |

|---|---|---|---|

| 2-[4-(piperazinylcarbonyl)phenyl]-1H-benzimidazole | Staphylococcus aureus | MIC: 6.25 | |

| 2-[4-(piperazinylcarbonyl)phenyl]-1H-benzimidazole | MRSA | MIC: 6.25 | |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus epidermidis | MIC: 2.5 ± 2.2, MBC: 1.25 | |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus aureus | MIC: 2.5 ± 0.0, MBC: 5.0 | |

| 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | MRSA | MIC: 6.7 ± 2.9, MBC: 10 | |

| 2-((methylthio)methyl)-1H-benzimidazole | Pseudomonas aeruginosa | MIC: 1 | |

| 2-((isobutylthio)methyl)-1H-benzimidazole | Escherichia coli | MIC: 1 |

Antifungal Efficacy Against Clinically Relevant Fungal Species

The benzimidazole-piperazine framework is also a source of potent antifungal agents. Studies have shown that derivatives can exhibit efficacy comparable to established antifungal drugs. A series of synthesized 1-alkyl/H-2[4-(alkyl/aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives were tested against Candida albicans, a common cause of fungal infections in humans. The results indicated that the antifungal activity of these compounds was comparable to the standard drug Ketoconazole.

In another study, several 4-(1H-benzimidazol-2-yl)benzamides containing a piperazine moiety demonstrated significant antifungal activities, with MIC values of 3.12 µg/mL, which is close to the potency of Fluconazole. Research has consistently shown that bisbenzimidazole compounds, in particular, exhibit moderate to excellent antifungal activities against a wide array of fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. This efficacy often surpasses that of commonly used agents like amphotericin B and fluconazole against many of the tested strains.

| Derivative Class | Fungal Species | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-(1H-benzimidazol-2-yl)benzamides | Not Specified | 3.12 | |

| Bisbenzimidazoles | Various Candida & Aspergillus strains | 0.975 - 15.6 | |

| 1-nonyl-1H-benzo[d]imidazole | Various Candida species | 0.5 - 256 | |

| 1 |

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Binding Interactions

The molecular pharmacology of 2-Piperazin-1-ylmethyl-1H-benzoimidazole derivatives is characterized by their interactions with specific protein targets, which are fundamental to their biological effects.

Derivatives of the this compound scaffold have demonstrated notable affinity for dopamine (B1211576) and serotonin (B10506) receptors, which are crucial G protein-coupled receptors (GPCRs) in the central nervous system.

Dopamine Receptor Interactions: Studies on related compounds, such as 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles, have shown a significant affinity for the dopamine D2 receptor. nih.gov Molecular docking analyses of these compounds have provided a detailed view of the ligand-receptor interactions. Key features of this binding include the formation of a salt bridge between the protonated nitrogen of the piperazine (B1678402) ring and the aspartic acid residue Asp114 (or Asp86, depending on the receptor model) in the third transmembrane domain of the D2 receptor. nih.govsemanticscholar.org Furthermore, the benzimidazole (B57391) portion of the molecule can form hydrogen bonds with serine and histidine residues within the binding pocket. nih.gov The arylpiperazine component often engages in edge-to-face π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

It has been observed that the length of the alkyl linker between the piperazine and benzimidazole moieties can influence binding affinity, with optimal lengths allowing the benzimidazole part to reach an extended binding pocket (EBP) while the (2-methoxyphenyl)piperazine moiety occupies the orthosteric binding site (OBS). semanticscholar.org

Serotonin Receptor Interactions: In addition to dopamine receptors, benzimidazole-piperazine derivatives have been evaluated for their affinity towards serotonin receptors. For instance, some 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles have been tested for their binding to the 5-HT1A receptor. nih.gov The structural similarities between the binding sites of dopamine and serotonin receptors mean that many ligands can exhibit affinity for both receptor families. nih.gov The interaction with serotonin receptors is also thought to involve the protonated piperazine nitrogen forming an electrostatic interaction with a conserved aspartate residue. nih.gov

| Compound Type | Receptor Target | Binding Affinity (Ki, nM) | Key Interacting Residues |

|---|---|---|---|

| Arylpiperazine Benzimidazole Derivative | Dopamine D2 | Varies (nanomolar range for some derivatives) | Asp114, Cys118, Trp386, Phe390 |

| Arylpiperazine Benzimidazole Derivative | Serotonin 5-HT1A | Data not uniformly available; varies by derivative | Conserved Aspartate |

The this compound scaffold has been investigated for its ability to modulate the activity of various enzymes. One area of interest has been the inhibition of histone deacetylases (HDACs). A compound closely related to the subject of this article, 2-(Piperazin-1-yl)benzimidazole, has been identified as a component of novel and selective HDAC6 inhibitors. nih.gov These inhibitors, specifically 4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylbenzenecarbohydroxamic acids, have demonstrated selective inhibition of HDAC6 with IC50 values in the range of 0.1–1.0 μM, showing selectivity over HDAC1. nih.gov Molecular modeling studies suggest that the higher interaction energy with HDAC6 compared to HDAC1 provides a structural basis for this selectivity. nih.gov

Another enzyme target for this class of compounds is urease. A library of novel benzimidazole analogs incorporating piperazine rings has been synthesized and evaluated for urease inhibitory activity. Many of these compounds were found to be potent urease inhibitors, with IC50 values in the micromolar range, and some were even more potent than the standard inhibitor thiourea (B124793). nih.gov Molecular docking studies have supported these findings by showing favorable binding interactions within the urease active site. nih.gov

| Compound Type | Enzyme Target | Inhibitory Concentration (IC50) |

|---|---|---|

| Benzazolyl-piperazinyl-sulfonylbenzenecarbohydroxamic Acid | HDAC6 | 0.1–1.0 μM |

| Benzimidazole-piperazine Analog | Urease | 0.15–12.17 µM |

Cellular Pathway Analysis

Investigations into the cellular effects of this compound and its analogs have shed light on their influence on critical cellular signaling cascades.

While direct studies on this compound and its effect on caspase activation are limited, research on related heterocyclic compounds provides some context. The process of apoptosis, or programmed cell death, is often mediated by a family of cysteine proteases known as caspases. nih.gov The activation of these enzymes is a critical commitment to cell death. nih.gov Some derivatives of ciprofloxacin, which also contain a piperazine moiety, have been shown to induce apoptosis in cancer cell lines. This apoptotic activity was associated with the down-regulation of anti-apoptotic proteins like Survivin and Bcl-2, and a concomitant activation of caspase-3. nih.gov Although this does not directly implicate this compound, it suggests that the broader chemical class containing the piperazine group may have the potential to modulate apoptotic pathways.

The cholinergic system, which utilizes the neurotransmitter acetylcholine, is another area where benzimidazole-piperazine derivatives may exert influence. nih.gov A key enzyme in this system is acetylcholinesterase (AChE), which breaks down acetylcholine. nih.govmdpi.com Inhibition of AChE can enhance cholinergic neurotransmission. While specific data for this compound is not available, various derivatives containing the piperazine scaffold have been investigated as cholinesterase inhibitors. mdpi.com For example, some piperazine-based compounds have shown potent inhibition of both acetylcholinesterase and butyrylcholinesterase. The modulation of cholinergic interneurons by dopaminergic afferents, which are targets of benzimidazole-piperazine compounds, further highlights the intricate cross-talk between these neurotransmitter systems. nih.gov

As mentioned previously, dopamine and serotonin receptors are members of the G protein-coupled receptor (GPCR) superfamily. The interaction of this compound derivatives with these receptors is a prime example of their engagement with GPCRs. The binding of these ligands to aminergic GPCRs often involves an electrostatic interaction between a protonatable nitrogen atom on the ligand and a conserved aspartate residue in the third transmembrane helix of the receptor. nih.gov This interaction serves as a primary anchor point for the ligand in the receptor's binding pocket. nih.gov The rest of the molecule then orients itself within the binding site, with different moieties interacting with other residues, which determines the ligand's affinity and selectivity for different receptor subtypes. nih.gov The ability of these compounds to act as multi-target ligands for several aminergic GPCRs has been a focus of research for potential therapeutic applications. nih.gov

In Vitro Functional Assays (e.g., GTP-gamma-S binding, Ca2+ flux)

Information regarding the effect of this compound on G-protein coupled receptor (GPCR) activation, as would be measured by GTP-gamma-S binding assays, is not available in the reviewed literature. Similarly, there are no specific reports detailing its impact on intracellular calcium mobilization, which would be assessed through Ca2+ flux assays. Such assays are crucial for determining a compound's agonist or antagonist activity at various receptors and for elucidating its signal transduction pathways.

In Vivo Pharmacological Response Assessment in Animal Models (e.g., Penile Erection, Paw Edema)

There is no specific information in the existing literature detailing the in vivo pharmacological effects of this compound in animal models for assessing responses such as penile erection or paw edema.

Due to the lack of available data, a comprehensive profile of the in vivo pharmacological responses of this compound remains uncharacterized.

Structure Activity Relationship Sar Studies

General Principles of Structure-Activity Relationship Analysis in 2-Piperazin-1-ylmethyl-1H-benzoimidazole Derivatives

The biological activity of benzimidazole (B57391) derivatives is highly dependent on the nature and position of various substituents on the bicyclic scaffold. mdpi.comresearchgate.net SAR studies are fundamental to optimizing the therapeutic efficacy of these compounds by systematically altering their chemical structure and assessing the effects on their biological action. rroij.com The versatility of the benzimidazole structure permits substitutions at several key positions, most notably the N1, C2, C5, and C6 positions of the benzimidazole ring, which significantly modulate the compound's interaction with biological targets. mdpi.comnih.gov

Influence of Piperazine (B1678402) Ring Modifications

N-Substitution Effects on Biological Activity and Selectivity

Substituents on the distal nitrogen atom (N-4) of the piperazine ring play a pivotal role in determining the biological activity and selectivity of this compound derivatives. Research has consistently shown that the nature of this substituent can dramatically alter the compound's potency and target specificity.

In the context of antihistaminic activity, quantitative structure-activity relationship (QSAR) studies of 2-(4-substituted-1-piperazinyl)benzimidazole derivatives have been conducted. These analyses aim to correlate the structural features of the N-substituent with the compound's ability to antagonize the H1 receptor. nih.gov The findings often reveal that specific steric and electronic parameters of the substituent are crucial for potent activity.

Furthermore, the introduction of bulky, hydrophobic groups at the N-1 position of the piperazine ring itself has been explored to modulate receptor selectivity. In a series of piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists, analogues with aroyl or aryl substituents at the N-1 position were synthesized. A phenanthrenyl-2-carbonyl analogue showed significantly higher affinity and selectivity for NR2C/NR2D receptor subunits over NR2A/NR2B subunits. nih.gov This demonstrates that large, hydrophobic residues can confer a distinct selectivity profile compared to typical antagonists.

| Compound ID | Piperazine N-4 Substituent | Observed Biological Activity/Effect | Reference |

|---|---|---|---|

| Compound 7c | 4-chlorophenyl | Higher larvicidal activity against T. spiralis | mdpi.comnih.gov |

| Compound 7a | 4-methylphenyl | Lower larvicidal activity compared to 7c | mdpi.comnih.gov |

| Phenanthrenyl-2-carbonyl analogue | Phenanthrenyl-2-carbonyl (at N-1) | >60-fold higher affinity for NR2C/NR2D NMDA receptor subunits | nih.gov |

| Phenanthrenyl-3-carbonyl analogue | Phenanthrenyl-3-carbonyl (at N-1) | More selective for NR2D vs NR2A/NR2B subunits | nih.gov |

Importance of Linker Length Between Benzimidazole and Piperazine Moieties

Studies have shown that even subtle changes to the linker can have profound effects. For instance, a 1H-benzimidazol-2-ylthioacetylpiperazine derivative (Compound 7a), which contains a -SCH₂CO- linker, exhibited significantly enhanced anthelmintic activity compared to an analogue (Compound 6) where the piperazine core was directly bonded to the C-2 position of the benzimidazole. The mortality rate of muscle larvae exposed to Compound 7a was twice as high as that observed with Compound 6, underscoring the benefit of the thioethanone linker. mdpi.com

The length of the linker is also a key factor. In one study on anti-inflammatory benzimidazoles, the activity was found to be inversely related to the length of the linker between a carboxyl group and the C2 position of the benzimidazole. mdpi.com Similarly, research on benzamide (B126) derivatives targeting the FtsZ protein evaluated the impact of linker length by comparing methylenoxy, ethylenoxy, and propylenoxy chains. The results indicated that an ethylenoxy linker maintained biological activity comparable to the shorter methylenoxy linker, while the longer, more flexible propylenoxy linker could lead to a decrease in activity, possibly due to the need for conformational rearrangement to fit the binding pocket. mdpi.com These findings collectively suggest that an optimal linker length and composition are crucial for presenting the key pharmacophoric elements—the benzimidazole and piperazine rings—in the correct orientation for effective target engagement. nih.gov

| Compound ID | Linker Type | Effect on Activity | Reference |

|---|---|---|---|

| Compound 7a | -SCH₂CO- (thioethanone) | Enhanced anthelmintic activity (2x higher larval mortality) | mdpi.com |

| Compound 6 | Direct bond | Lower anthelmintic activity compared to linked analogue | mdpi.com |

| Benzamide Derivatives | Ethylenoxy | Maintained biological activity comparable to shorter linkers | mdpi.com |

| Benzamide Derivatives | Propylenoxy | Decreased biological activity | mdpi.com |

Impact of Benzimidazole Core Substitutions

Substituent Effects at the N1 Position

The N1 position of the benzimidazole ring is a critical site for substitution, offering a powerful handle to modulate the pharmacological profile of the entire molecule. mdpi.com SAR studies have consistently shown that attaching different substituents to this nitrogen atom can significantly increase chemotherapeutic activity. nih.govresearchgate.net The nature of the N1 substituent can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

In the development of novel anticancer agents, a series of 1H-benzo[d]imidazoles were synthesized with variable lengths of an alkyl chain at the piperazine end and different functional groups on a phenyl ring attached to the N1 position of the benzimidazole. This strategic modification at the N1 position, in combination with other changes, led to the identification of potent molecules with significant growth inhibition against a panel of human cancer cell lines. nih.gov

For antihistaminic derivatives, QSAR analysis indicated that a sterically small substituent at the N1-position was beneficial for reducing side effects like anticholinergic activity and central nervous system depression. nih.gov Conversely, for certain anti-inflammatory agents, the substitution of a benzyl (B1604629) group at the 1-position was found to enhance the desired activity. mdpi.com This demonstrates that the optimal substituent for the N1 position is highly dependent on the specific therapeutic target and desired biological effect.

Role of Modifications at the C2 Position

The C2 position of the benzimidazole ring is arguably the most frequently modified site and is central to the SAR of this class of compounds. It serves as the primary attachment point for the piperazine-containing side chain. The nature of the group at C2 directly influences the molecule's interaction with its biological target. mdpi.com

The incorporation of a piperazine fragment, often via a methyl or other short linker, at the C2 position has proven to be a successful strategy for creating compounds with potent anticancer activity. mdpi.com However, the linker itself is important; introducing an amide moiety instead of a carbonyl group between the C2 position and the piperazine ring has been shown to abolish activity in some cases, highlighting the sensitivity of the target to the chemical nature of this linkage. nih.gov

Significance of Substitutions at C5 and C6 Positions

Substitutions on the benzene (B151609) ring portion of the benzimidazole nucleus, specifically at the C5 and C6 positions, are crucial in modulating the biological activity of this compound derivatives. Research into related compounds has demonstrated that modifications at these sites can significantly influence the compound's potency and target selectivity.

For instance, in the development of anthelmintic agents, a series of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates were synthesized from 5-chloro-2-nitroaniline. nih.gov This highlights the use of the C5 position as a key attachment point for the substituted piperazine moiety, which was found to be essential for their biological activity. nih.gov Similarly, studies on inhibitors of the IGF-1 receptor kinase have explored substitutions at the C6 position of the benzimidazole ring. researchgate.net A series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one inhibitors demonstrated that the nature of the substituent on the piperazine, which is attached at the C6 position, is a critical determinant of their kinase inhibitory activity and in vivo antitumor effects. researchgate.net These findings underscore the strategic importance of the C5 and C6 positions for introducing diversity and optimizing the pharmacological profile of benzimidazole-piperazine scaffolds.

Correlation of Specific Structural Features with Distinct Pharmacological Profiles

The this compound scaffold is a "privileged structure" in medicinal chemistry, capable of being tailored to interact with a wide range of biological targets. Specific structural modifications correlate strongly with distinct pharmacological outcomes, including D4 receptor antagonism, kinase inhibition, and COX-2 inhibition.

Dopamine (B1211576) D4 Selective Antagonism: A prime example of targeting the dopamine D4 receptor is the compound 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole (A-381393). nih.govresearchgate.net This derivative was identified as a potent and highly selective D4 receptor antagonist. nih.govresearchgate.net Its high affinity (Ki = 1.5 nM) for the human D4.4 receptor is significantly greater than that of the atypical antipsychotic clozapine (B1669256). nih.govresearchgate.net The key structural features contributing to this profile are the unsubstituted benzimidazole ring and the 3,4-dimethylphenyl group on the distal nitrogen of the piperazine ring. This specific substitution pattern confers remarkable selectivity (>2700-fold) for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5). nih.govresearchgate.net

| Compound | Structure | Target | Activity (Ki) | Selectivity |

| A-381393 | 2-[4-(3,4-Dimethylphenyl)piperazin-1-ylmethyl]-1H-benzoimidazole | Dopamine D4 Receptor | 1.5 nM | >2700-fold vs D1, D2, D3, D5 |

| Clozapine | N/A | Dopamine D4 Receptor | 30.4 nM | Lower than A-381393 |

Kinase Inhibition: The benzimidazole-piperazine framework is a common feature in many kinase inhibitors. nih.govmdpi.com The benzimidazole core can mimic the purine (B94841) ring of ATP, enabling it to bind to the ATP-binding site of various kinases. The piperazine linker connects to other moieties that can extend into different pockets of the kinase domain, enhancing potency and selectivity. nih.gov For example, benzimidazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com In one study, hybrids of benzimidazole and benzylidene-benzohydrazide were designed as multi-kinase inhibitors, demonstrating the versatility of the core structure. mdpi.com

COX-2 Inhibition: Derivatives incorporating the benzimidazole-piperazine motif have also been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. ijpsonline.comnih.gov The structural requirements for anti-inflammatory activity are met by the benzimidazole moiety. ijpsonline.com In these compounds, the piperazine ring often serves as a linker to connect the core to another aromatic system, which can interact with a hydrophobic side pocket in the COX-2 active site, a key feature that distinguishes it from the COX-1 isoform. nih.govrsc.org Molecular docking studies of (1H-benzimidazol-2-yl-thio)acetyl piperazine derivatives have confirmed their binding interactions within the COX-2 enzyme active site. ijpsonline.com Similarly, N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have shown promise as COX-2 inhibitors. nih.gov

Conformational and Stereochemical Considerations in Ligand-Target Interactions

The three-dimensional structure and flexibility of this compound derivatives are critical for their interaction with biological targets. Both conformational and stereochemical factors significantly influence binding affinity and activity.

Conformational Analysis: The piperazine ring typically exists in a chair conformation. The orientation of substituents on the piperazine ring (axial vs. equatorial) can profoundly impact biological activity. Studies on 2-substituted piperazines have shown a preference for the axial conformation in many cases. nih.gov The flexibility of the methylene (B1212753) linker between the benzimidazole C2 position and the piperazine N1 allows the molecule to adopt various conformations, enabling it to fit into different binding sites. The conformational landscape of the 2-propyl-1H-benzimidazole has been studied, revealing that variations around the flexible side chain can lead to different crystalline forms (polymorphs), which underscores the conformational adaptability of substituents at the C2 position. researchgate.net This inherent flexibility is a key aspect of how this scaffold can interact with diverse targets.

Stereochemical Considerations: When chiral centers are present in the molecule, the stereochemistry can be a decisive factor for pharmacological activity. Enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different pharmacological profiles. For instance, in a series of piperazinyl bicyclic derivatives developed as ligands for the α2δ-1 subunit of voltage-gated calcium channels, the biological activity was found to reside primarily in the R enantiomer of the side chain attached to the piperazine. nih.gov This demonstrates that the specific spatial arrangement of atoms is crucial for optimal interaction with the chiral environment of the receptor binding pocket. Therefore, controlling the stereochemistry is a vital strategy in the design of potent and selective ligands based on the this compound scaffold.

Computational Chemistry and Rational Drug Design

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how small molecule ligands, such as 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives, bind to their protein targets. dergipark.org.trnuv.ac.in

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with a variety of significant protein targets.

Dopamine (B1211576) Receptors: Docking analyses of benzimidazole-piperazine compounds with the D2 dopamine receptor (DRD2) have revealed key ligand-receptor interactions. These include the formation of a salt bridge between the protonated nitrogen of the piperazine (B1678402) ring and the aspartic acid residue Asp114. scispace.com Hydrogen bonds involving the benzimidazole (B57391) moiety and amino acids like Serine and Histidine, along with edge-to-face aromatic interactions with Phenylalanine, Tyrosine, and Tryptophan residues, are also crucial for binding. nih.govresearchgate.net

Kinases: The benzimidazole scaffold is a common feature in many kinase inhibitors. nih.gov Docking studies have shown that derivatives can bind effectively to the ATP-binding site of various kinases. For instance, against Epidermal Growth Factor Receptor (EGFR) kinase, a derivative demonstrated a strong binding affinity through hydrogen bond formation with the amino acid MET793. dergipark.org.trnih.gov Similar in silico investigations have been performed for other kinases, including c-Kit Tyrosine Kinase, where docking helps understand binding properties and variations due to different functional groups. nuv.ac.in Studies on general protein kinase inhibitors have identified 2-phenylbenzimidazole (B57529) as having significant inhibitory potential with a binding energy of -8.2 kcal/mol. researchgate.net

ACAT2: Acyl-CoA: cholesterol acyltransferase 2 (ACAT2) is a key enzyme in cholesterol metabolism, and its inhibition is a strategy to combat atherosclerosis. researchgate.netnih.gov Virtual screening and molecular docking have been used to identify selective ACAT2 inhibitors, elucidating the molecular mechanisms governing their inhibitory activities. researchgate.net

P-glycoprotein: P-glycoprotein (P-gp) is involved in multidrug resistance in cancer cells. scispace.com In silico approaches have been used to find potential P-gp inhibitors from piperazine derivatives. Docking analysis has helped identify molecules with better docking scores than known dual inhibitors of P-gp, suggesting enhanced potential for overcoming drug resistance. scispace.com

Other Targets: The versatility of the this compound scaffold is evident from its docking studies against other targets. These include tubulin, where compounds form H-bonds with residues like Glh198 and Val236, and urease, where docking analysis has verified favorable binding energies and interactions within the active site. nih.govnih.gov

| Protein Target | PDB ID | Key Interacting Residues | Docking Score / Binding Energy | Reference |

|---|---|---|---|---|

| Dopamine D2 Receptor (DRD2) | Not Specified | Asp114, Cys118, Trp386, Phe390, Leu94, Tyr408 | Not Specified | scispace.com |

| EGFR Kinase | 2J6M | MET793 | Not Specified | nih.gov |

| Protein Kinase | 2W96 | Not Specified | -8.2 kcal/mol | researchgate.net |

| c-Kit Tyrosine Kinase | 1T46 | Not Specified | Not Specified | nuv.ac.in |

| Carbonic Anhydrase IX (CAIX) | 5FL4 | Not Specified | -8.61 kcal/mol | mdpi.com |

| Tubulin | Not Specified | Glh198, Val236, Cys239, Thr351 | Not Specified | nih.gov |

Docking simulations are crucial for understanding how ligands interact with different binding sites on a receptor. For some targets, high-affinity binding requires simultaneous interaction with more than one site. Studies on D2 dopamine receptors have shown that high-affinity arylpiperazines derived from the benzimidazole scaffold must interact with both the orthosteric binding site (OBS) and an extended binding pocket (EBP). scispace.com The (2-methoxyphenyl)piperazine part of the molecule typically occupies the OBS, forming key interactions with residues like Asp114 and Trp386. scispace.com Meanwhile, the benzimidazole portion extends to interact with residues such as Tyr408 and Phe389 in the EBP. This dual-site occupancy is often dependent on the length of the linker connecting the two moieties, with optimal lengths allowing the benzimidazole part to effectively reach and interact with the extended pocket. scispace.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Simulations typically run for nanoseconds (ns) can confirm the stability of the predicted binding mode. For a benzimidazole-piperazine derivative targeting tubulin, a 500 ns MD simulation showed that the compound remained stable in the binding cavity, with a root mean square deviation (RMSD) of approximately 1.8 Å. nih.gov Similarly, 100 ns MD simulations have been used to evaluate the stability of piperazine-linked compounds targeting carbonic anhydrase IX (CAIX) and EGFR, analyzing factors like RMSD and root mean square fluctuation (RMSF) to confirm that the protein-ligand complexes achieve substantial stability throughout the simulation. dergipark.org.trmdpi.compolyu.edu.hk These simulations provide crucial validation for the interactions predicted by initial docking studies. scispace.com

| Protein Target | Simulation Time | Key Finding | Reference |

|---|---|---|---|

| Tubulin | 500 ns | Compound is stable in the binding cavity with RMSD ~1.8 Å. | nih.gov |

| Carbonic Anhydrase IX (CAIX) | 100 ns | Protein-ligand complexes achieved substantial stability. | mdpi.compolyu.edu.hk |

| EGFR | Not Specified | Confirmed stable binding behavior and minimal structural deviations. | dergipark.org.tr |

| Dopamine D2 Receptor (DRD2) | Not Specified | Used to explore receptor-ligand interactions and binding site properties. | scispace.com |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic properties of molecules like this compound.

DFT is a computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For benzimidazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to analyze molecular stability and reactivity. sciencepublishinggroup.com These calculations can predict various electronic properties, including UV-vis spectra, vibrational frequencies, and NMR chemical shifts. nih.govresearchgate.net Furthermore, DFT is used to compute global reactivity parameters, which help in understanding internal charge transfer, stability, and the chemical reactivity of the compounds. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and is considered a "soft" molecule. nih.govnih.gov This small gap facilitates intramolecular charge transfer, which is often correlated with higher biological activity. irjweb.comnih.gov For benzimidazole derivatives, this analysis helps to predict their potential as bioactive agents by quantifying their electronic reactivity. nih.gov

Challenges, Future Directions, and Research Recommendations

Addressing Data Variability and Inconsistencies Across Studies

A significant challenge in the systematic evaluation of 2-piperazin-1-ylmethyl-1H-benzoimidazole derivatives is the variability and inconsistency of biological data reported across different studies. This issue stems from a lack of standardized experimental procedures, which complicates direct comparisons of the efficacy and potency of various analogs. For instance, the reported anticancer activities of different benzimidazole (B57391) derivatives can vary significantly based on the specific cell lines and assay conditions used. nih.govresearchgate.net

To mitigate data variability, the standardization of bioassay protocols is crucial. This includes adopting uniform methodologies for assessing biological activity, such as consistent cell seeding densities, incubation times, and the use of standardized positive and negative controls. Furthermore, a consensus on the selection of relevant and well-characterized cell lines for specific therapeutic areas would enhance the comparability of results. For example, in anticancer studies, utilizing a standardized panel of cancer cell lines, such as the NCI-60 human tumor cell line panel, could provide a more consistent basis for evaluating the cytotoxic profiles of new derivatives. nih.gov Establishing these standards would facilitate more reliable structure-activity relationship (SAR) analyses and a clearer understanding of the therapeutic potential of this compound class.

Strategies for Optimizing Pharmacological Properties (e.g., Solubility, Metabolic Stability)

Poor aqueous solubility and suboptimal metabolic stability are common challenges in the development of benzimidazole-based compounds, potentially limiting their oral bioavailability and therapeutic efficacy. scielo.brresearchgate.netekb.eg

Strategies to enhance the aqueous solubility of benzimidazole-piperazine conjugates include:

Salt Formation: Creating salts of the basic piperazine (B1678402) nitrogen can significantly improve solubility. researchgate.net

Prodrug Approach: The synthesis of more soluble prodrugs that are converted to the active compound in vivo is a viable strategy. ekb.eg

Inclusion Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs. ijmsdr.org

Solid Dispersions: Formulating the compound with polymers to create solid dispersions can improve dissolution rates. ekb.eg

Micronization: Reducing the particle size of the compound can increase its surface area and, consequently, its dissolution rate. ijmsdr.org

Regarding metabolic stability, a primary concern is the metabolism of the piperazine ring. nih.gov Strategies to improve metabolic stability include:

Introduction of Bulky Groups: Adding sterically hindering groups near metabolic hotspots can shield the molecule from enzymatic degradation.

Fluorination: The strategic placement of fluorine atoms can block sites of metabolism.

Bioisosteric Replacement: Replacing metabolically labile moieties with more stable bioisosteres can enhance metabolic stability. researchgate.net

Exploration of Novel Therapeutic Applications Beyond Current Scope

While research has highlighted the potential of this compound derivatives in areas such as cancer and infectious diseases, there is considerable scope for exploring novel therapeutic applications. nih.govresearchgate.net The inherent versatility of the benzimidazole-piperazine scaffold allows for its adaptation to target a wide range of biological pathways. researchgate.netsemanticscholar.org

For instance, the development of rivastigmine-benzimidazole hybrids has shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.govresearchgate.net These hybrids have demonstrated multitarget activity, including cholinesterase inhibition, antioxidant effects, and modulation of amyloid-β aggregation. mdpi.comnih.gov Further investigation into the neuroprotective properties of this compound derivatives is warranted. Additionally, the structural similarities to known kinase inhibitors suggest that this scaffold could be exploited for the development of novel treatments for inflammatory diseases and other conditions driven by aberrant kinase activity.

Development of Multi-Target Directed Ligands

The multifactorial nature of complex diseases such as cancer and neurodegenerative disorders has spurred interest in the development of multi-target directed ligands (MTDLs). nih.govjneonatalsurg.com The this compound scaffold is well-suited for this approach, as it allows for the incorporation of different pharmacophores to engage multiple biological targets simultaneously.

For example, hybrid molecules combining the benzimidazole-piperazine core with other bioactive moieties have been designed to target both amyloid-β aggregation and acetylcholinesterase in the context of Alzheimer's disease. jneonatalsurg.com This strategy aims to provide a more holistic therapeutic effect by addressing multiple pathological pathways. Future research should focus on the rational design of MTDLs based on a thorough understanding of the key molecular targets involved in specific diseases.

Prioritization of Substituent Engineering for Balanced Properties

The biological activity and pharmacological properties of this compound derivatives are highly dependent on the nature and position of substituents on both the benzimidazole and piperazine rings. nih.gov A systematic approach to substituent engineering is necessary to achieve a balance between potency, selectivity, solubility, and metabolic stability.

Quantitative structure-activity relationship (QSAR) studies can be instrumental in identifying the key physicochemical properties that govern the biological activity of these compounds. nih.govmdpi.combiointerfaceresearch.comresearchgate.net By correlating structural features with experimental data, QSAR models can guide the selection of substituents that are most likely to enhance the desired properties while minimizing off-target effects and toxicity. For example, QSAR analysis can help in predicting how different substituents on the phenyl ring of the piperazine moiety might influence anticancer activity or how modifications to the benzimidazole core could impact metabolic stability.

Integration of Advanced Experimental and Computational Methodologies